

Cefixime Disk Diffusion Assay: Application Notes and Protocols for Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *Wincef*

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These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the third-generation cephalosporin, cefixime, using the agar disk diffusion method, commonly known as the Kirby-Bauer test. This standardized procedure is fundamental in microbiology for assessing antimicrobial resistance and guiding therapeutic choices. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The cefixime disk diffusion test is a qualitative method based on the principle of antibiotic diffusion in agar. A paper disk impregnated with a standardized concentration of cefixime (5 µg) is placed on the surface of a Mueller-Hinton agar plate that has been uniformly inoculated with a standardized bacterial suspension. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterial isolate is susceptible to cefixime, a clear circular zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain. The measured zone diameter is then compared to standardized interpretive criteria to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Materials and Reagents

- Cefixime antimicrobial susceptibility test disks (5 µg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Tryptic Soy Broth (TSB) or other suitable broth medium
- Sterile cotton swabs
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator (35°C ± 2°C)
- Calipers or a ruler for measuring zone diameters
- Quality control (QC) bacterial strains (e.g., *Escherichia coli* ATCC® 25922™, *Haemophilus influenzae* ATCC® 49247™, *Neisseria gonorrhoeae* ATCC® 49226™)
- Bunsen burner or sterile biosafety cabinet
- Forceps

Experimental Protocol

This protocol is a step-by-step guide for performing the cefixime disk diffusion assay.

Media Preparation

- Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
- Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature.
- Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.
- Allow the plates to solidify at room temperature and then dry the surface of the agar to remove excess moisture before use.

Inoculum Preparation

- From a pure, overnight culture, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
- Incubate the broth culture at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Adjust the turbidity of the inoculum by adding sterile saline or broth to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines.

Inoculation of the Agar Plate

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
- Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of Cefixime Disks

- Using sterile forceps, aseptically place a cefixime (5 μg) disk onto the surface of the inoculated MHA plate.
- Gently press the disk down to ensure complete contact with the agar surface.
- If multiple antibiotic disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.

Incubation

- Invert the plates and place them in an incubator set at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air.
- Incubate for 16-20 hours. For certain fastidious organisms, specific incubation conditions (e.g., increased CO_2) may be required.

Measurement and Interpretation of Results

- After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter (mm) using calipers or a ruler.
- Measure the zone from the back of the plate against a dark, non-reflective background.
- Compare the measured zone diameter to the interpretive criteria provided in Table 1 to determine the susceptibility category.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the assay. This is achieved by testing standardized QC strains with known susceptibility patterns concurrently with the clinical isolates.

- Perform QC testing with each new batch of MHA plates and cefixime disks.
- Use the recommended ATCC® strains as listed in Table 2.
- The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the procedure should be reviewed for potential errors.

Data Presentation

The following tables summarize the interpretive criteria for cefixime and the acceptable quality control ranges.

Table 1: CLSI Interpretive Criteria for Cefixime (5 µg) Disk Diffusion

| Organism Group | Disk Content | Zone Diameter (mm) | | :--- | :--- | :---: | :---: | :---: | | | |
Susceptible (S) | Intermediate (I) | Resistant (R) | | Enterobacterales | 5 µg | ≥19 | 16-18 | ≤15 | |
Haemophilus influenzae | 5 µg | ≥21 | - | - | | Neisseria gonorrhoeae | 5 µg | ≥31 | - | ≤30 |

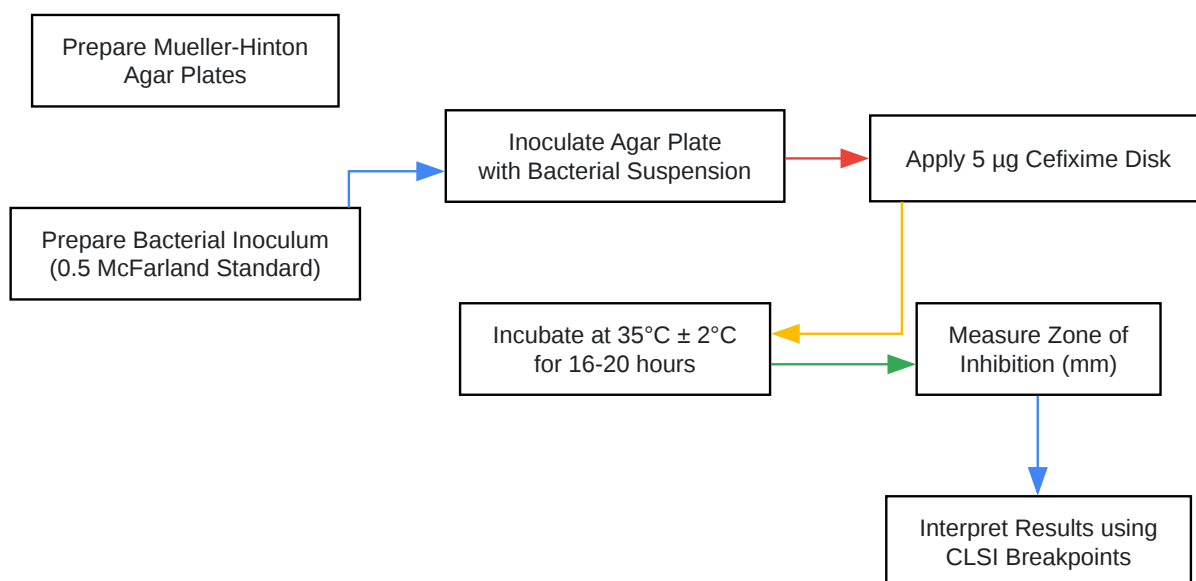
Note: The absence of an intermediate category for some organisms is based on CLSI guidelines.

Table 2: Quality Control Ranges for Cefixime (5 µg) Disk Diffusion

Quality Control Strain	ATCC® No.	Zone Diameter Range (mm)
Escherichia coli	25922	20-26
Haemophilus influenzae	49247	25-33
Neisseria gonorrhoeae	49226	37-45

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the cefixime disk diffusion assay procedure.



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